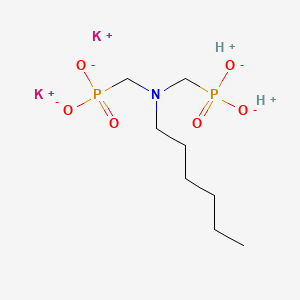
((Isononylimino)bis(methylene))bisphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Isononylimino)bis(methylene))bisphosphonic acid is a chemical compound with the molecular formula C11H27NO6P2. It contains 47 atoms, including 27 hydrogen atoms, 11 carbon atoms, 1 nitrogen atom, 6 oxygen atoms, and 2 phosphorus atoms . This compound is known for its unique structure, which includes a tertiary amine, hydroxyl groups, and phosphonate groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Isononylimino)bis(methylene))bisphosphonic acid typically involves the reaction of isononylamine with formaldehyde and phosphorous acid. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
((Isononylimino)bis(methylene))bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids .
Scientific Research Applications
Chemistry
In chemistry, ((Isononylimino)bis(methylene))bisphosphonic acid is used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions .
Biology
In biological research, the compound is studied for its potential role in inhibiting enzymes that are involved in bone resorption, making it a candidate for osteoporosis treatment .
Medicine
In medicine, this compound is explored for its potential use in treating bone-related diseases due to its ability to bind to calcium and inhibit bone resorption .
Industry
Industrially, the compound is used in the formulation of detergents and cleaning agents due to its ability to chelate metal ions and enhance cleaning efficiency .
Mechanism of Action
The mechanism of action of ((Isononylimino)bis(methylene))bisphosphonic acid involves its ability to bind to metal ions, particularly calcium. This binding inhibits the activity of enzymes involved in bone resorption, thereby reducing bone loss. The compound’s molecular targets include enzymes like farnesyl pyrophosphate synthase, which plays a crucial role in bone metabolism .
Comparison with Similar Compounds
Similar Compounds
- ((Isononylimino)bis(methylene))bisphosphonic acid
- This compound
- This compound
Uniqueness
This compound is unique due to its specific structure, which includes a tertiary amine and multiple phosphonate groups. This structure allows it to effectively bind to metal ions and inhibit bone resorption, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
94248-80-3 |
|---|---|
Molecular Formula |
C11H27NO6P2 |
Molecular Weight |
331.28 g/mol |
IUPAC Name |
[7-methyloctyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C11H27NO6P2/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18) |
InChI Key |
MNFNHHSCDJUTGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCN(CP(=O)(O)O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




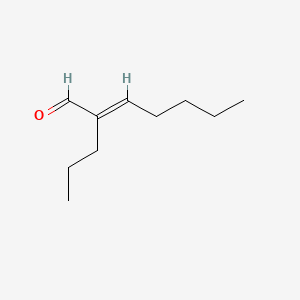

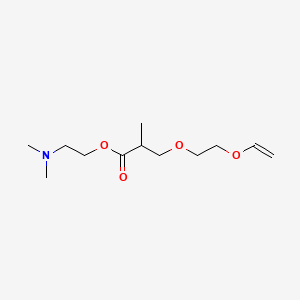



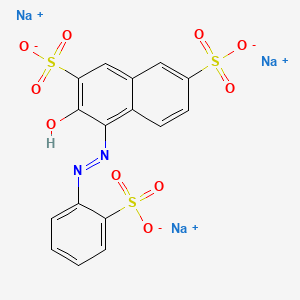
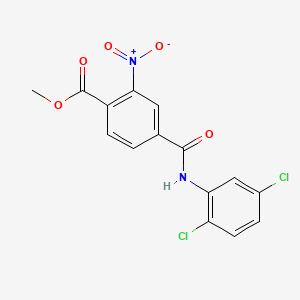
![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)
